cis-Martynoside
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Overview
Description
cis-Martynoside: is a natural phenylpropanoid glycoside compound found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The molecular formula of this compound is C31H40O15, and it has a molecular weight of 652.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Martynoside typically involves the extraction from natural sources such as plants. The process includes several steps:
Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Isolation: this compound is isolated from the purified extract using preparative HPLC.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: cis-Martynoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
cis-Martynoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of phenylpropanoid glycosides.
Biology: this compound exhibits significant antioxidant and anti-inflammatory activities, making it a valuable compound in biological research.
Medicine: It has potential therapeutic applications in treating conditions such as cancer, inflammation, and oxidative stress-related diseases.
Industry: this compound is used in the development of natural health products and supplements .
Mechanism of Action
The mechanism of action of cis-Martynoside involves several molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by downregulating the NF-κB signaling pathway.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation
Comparison with Similar Compounds
Martynoside: A closely related compound with similar biological activities.
Isomartynoside: Another phenylpropanoid glycoside with comparable properties.
cis-Leucosceptoside A: A compound with similar antioxidant and anti-inflammatory activities
Uniqueness of cis-Martynoside: this compound is unique due to its specific molecular structure, which contributes to its potent biological activities. Its ability to modulate multiple signaling pathways makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C31H40O15 |
---|---|
Molecular Weight |
652.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-20(40-2)19(34)12-17)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)21(13-16)41-3/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3/b9-6-/t15-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1 |
InChI Key |
WLWAYPFRKDSFCL-LDMHTXDHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C\C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O |
Origin of Product |
United States |
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